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Compound of Interest

4-Amino-2-methyl-1-phenylbutan-
2-ol

Cat. No.: B3013066

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical
properties of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the limited
availability of experimental data for this specific compound, this guide combines computed data
from reputable chemical databases with established, general experimental protocols for
determining key physicochemical parameters. Furthermore, it touches upon computational
methodologies for property prediction, which are crucial in early-stage drug discovery and
development. This document is intended to serve as a valuable resource for researchers and
scientists working with this and structurally related molecules.

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a primary amino alcohol with a chiral center,
suggesting potential applications in stereoselective synthesis and as a building block for more
complex molecules, including pharmacologically active agents. A thorough understanding of its
physical properties is fundamental for its synthesis, purification, formulation, and for predicting
its behavior in biological systems. This guide collates the available computational data and
provides detailed, generalized experimental methods for its empirical determination.
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Chemical Identity

Identifier Value

IUPAC Name 4-amino-2-methyl-1-phenylbutan-2-ol[1]

CAS Number 63574-07-2[1]

Molecular Formula C11H17NO[1]

SMILES CC(CCN)(CC1=CC=CC=C1)0[1]

inChl INChl=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-
3-2-4-6-10/h2-6,13H,7-9,12H2,1H3[1]

InChlKey QJACQJILZHVHDSA-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Experimental data on the physical properties of 4-Amino-2-methyl-1-phenylbutan-2-ol are
not readily available in the public domain. The following table summarizes the computed
physicochemical properties sourced from the PubChem database. These values are
predictions based on computational models and should be used as estimates pending
experimental verification.[1][2]
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Property Predicted Value Source

Molecular Weight 179.26 g/mol PubChem[1]
Monoisotopic Mass 179.131014166 Da PubChem[1][2]
XLogP3 1.2 PubChem[1]
Topological Polar Surface Area  46.3 A2 PubChem|[1]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count 2 PubChem

Rotatable Bond Count 4 PubChem

Refractive Index 1.531 ChemAxon (Predicted)
pKa (strongest acidic) 14.8 ChemAxon (Predicted)
pKa (strongest basic) 9.9 ChemAxon (Predicted)

Experimental Protocols for Physical Property
Determination

In the absence of specific experimental data for 4-Amino-2-methyl-1-phenylbutan-2-ol, this
section provides detailed, generalized protocols for determining the melting point, boiling point,
and solubility of organic compounds.

Melting Point Determination (Capillary Method)

This method is suitable for solid organic compounds and is used to determine the temperature
range over which the solid melts to a liquid.[3][4][5] A sharp melting point range (typically 0.5-
1.0°C) is indicative of a pure compound.[3]

Apparatus:
» Melting point apparatus (e.g., Mel-Temp or Thiele tube)

o Capillary tubes (sealed at one end)
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e Thermometer

e Spatula

o Mortar and pestle (for pulverizing the sample)

Procedure:

e Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline
sample in a mortar and pestle.

e Pack the dry sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of
the tube on a hard surface.[4][5]

e Place the capillary tube in the heating block of the melting point apparatus.

¢ Heat the block rapidly to a temperature approximately 15-20°C below the expected melting
point.

e Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the
sample, heating block, and thermometer.

e Record the temperature at which the first drop of liquid appears (T1).

o Continue heating slowly and record the temperature at which the entire sample has melted
into a clear liquid (T2).

The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method)

This micro-method is suitable for small quantities of liquid compounds. The boiling point is the
temperature at which the vapor pressure of the liquid equals the surrounding atmospheric
pressure.[6][7][8]

Apparatus:

o Small test tube (fusion tube)
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Capillary tube (sealed at one end)
Thermometer
Heating bath (e.g., Thiele tube with oil or an aluminum block)

Rubber band or thread to attach the test tube to the thermometer

Procedure:

Add a few drops of the liquid sample into the fusion tube.

Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing
the liquid.[6][9]

Attach the fusion tube to a thermometer. The bottom of the fusion tube should be level with
the thermometer bulb.

Immerse the assembly in a heating bath (e.g., Thiele tube).

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand
and slowly bubble out.

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge
from the open end of the capillary tube.

Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the stream of bubbles stops and the liquid just
begins to enter the capillary tube.[8]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can provide

insights into its polarity and the presence of acidic or basic functional groups.[10][11]

Apparatus:

Small test tubes
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e Graduated pipettes or droppers

» Vortex mixer or spatula for stirring

e Solvents (e.g., water, 5% HCI, 5% NaOH, diethyl ether, ethanol)

Procedure:

e Add approximately 25 mg of the solid compound (or 0.05 mL of a liquid) to a small test tube.
e Add 0.75 mL of the chosen solvent to the test tube in portions.[11]

» After each addition, vigorously shake or stir the mixture for at least 60 seconds.[12]

o Observe the mixture. A compound is considered soluble if it dissolves completely. If a
significant portion remains undissolved, it is considered insoluble.

o To determine the nature of the functional group, a sequence of solvents can be used:
o Water: Solubility indicates the presence of polar functional groups.

o 5% HCI: Solubility for a water-insoluble compound suggests a basic functional group, such
as an amine.[13]

o 5% NaOH: Solubility for a water-insoluble compound suggests an acidic functional group.
[13]

o Organic Solvents (e.g., diethyl ether, ethanol): The "like dissolves like" rule applies;
nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar
solvents.[12]

Computational Prediction of Physicochemical
Properties

In modern drug discovery, computational models are frequently used to predict the
physicochemical properties of novel compounds, guiding the selection and optimization of drug
candidates.[14]
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pKa Prediction

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's
ionization state at a given pH, which in turn affects its solubility, permeability, and target
binding.[15][16] Quantitative Structure-Activity Relationship (QSAR) models are commonly
employed for pKa prediction.[17][18] These models are built using machine learning algorithms
trained on large datasets of experimentally determined pKa values.[15][16] The models use
molecular descriptors, which are numerical representations of a molecule's structure, to
correlate with its pKa.[18]

Lipophilicity (LogP/LogD) Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP)
or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption,
Distribution, Metabolism, and Excretion) properties. Computational methods for predicting LogP
are typically based on fragmental or atom-based approaches, where the molecule is dissected
into fragments or atoms, and the contribution of each to the overall lipophilicity is summed.[19]
These methods are trained on extensive databases of experimental LogP values.[19]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of
a novel chemical entity like 4-Amino-2-methyl-1-phenylbutan-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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